2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole
Description
2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-[(4-methoxyphenyl)sulfanyl]phenyl group
Properties
CAS No. |
677343-19-0 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfanylphenyl]-1H-imidazole |
InChI |
InChI=1S/C16H14N2OS/c1-19-13-4-8-15(9-5-13)20-14-6-2-12(3-7-14)16-17-10-11-18-16/h2-11H,1H3,(H,17,18) |
InChI Key |
GCBXCOHMJREUKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Introduction of the 4-[(4-methoxyphenyl)sulfanyl]phenyl Group: This step involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluorobenzaldehyde, with 4-methoxythiophenol.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound exhibits reactivity typical of imidazoles with sulfur substituents , including:
-
Substitution reactions : The sulfanyl group (–S–) may undergo nucleophilic or electrophilic substitution, depending on the substituent’s electronic environment.
-
Oxidation : Sulfur atoms in the molecule may oxidize to form sulfoxides or sulfones under reactive conditions.
-
Cyclization : Imidazole rings can participate in ring-forming reactions, particularly when conjugated with aromatic systems.
-
Alkylation/arylation : The imidazole nitrogen may act as a nucleophile, enabling reactions with alkylating agents .
Biological Activity-Related Reactions
The compound’s antimicrobial and anti-inflammatory properties are linked to its ability to interact with biological targets, such as:
-
Enzyme inhibition : Binding to enzymes involved in inflammatory pathways or bacterial metabolism.
-
Radical scavenging : Potential antioxidant activity due to the sulfur-containing structure.
-
DNA interactions : Imidazoles can intercalate into DNA, disrupting replication in pathogens .
Physical and Structural Considerations
The molecular structure of 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole features:
-
A five-membered imidazole ring with two nitrogen atoms.
-
A sulfanyl (–S–) bridge connecting the imidazole to a 4-methoxyphenyl group.
-
Aromatic stabilization from the conjugated phenyl rings.
This structure influences reactivity, as the methoxy group (–OCH₃) donates electron density, activating the sulfanyl group for substitution.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the promising antitumor activity of imidazole derivatives, including 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole.
Case Studies
A study evaluating various imidazole derivatives found that one compound exhibited significant antiproliferative activity against multiple cancer cell lines, outperforming established chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX) in terms of potency and selectivity . This positions related compounds, including this compound, as candidates for further development as antitumor agents.
Antibacterial Properties
Imidazole derivatives have also been investigated for their antibacterial activities. The structural characteristics of this compound may contribute to its efficacy against various bacterial strains.
Case Studies
Research has documented the synthesis and evaluation of imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds were tested using the agar disc-diffusion method, revealing significant inhibition zones that suggest strong antibacterial properties . Although specific data on this compound is limited, its structural analogs indicate potential effectiveness in this area.
Potential Therapeutic Applications
The unique properties of this compound suggest various therapeutic applications:
- Cancer Therapy : Given its ability to selectively induce apoptosis in cancer cells while sparing normal cells, further exploration into its use as a targeted cancer therapy is warranted.
- Antibacterial Treatments : Its antibacterial activity could position it as a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Mechanism of Action
The mechanism of action of 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)sulfanyl]benzaldehyde
- 2-(4-benzoylphenoxy)-1H-imidazole
- 4,5-diphenyl-1H-imidazole
Uniqueness
2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole is unique due to the presence of both the imidazole ring and the 4-[(4-methoxyphenyl)sulfanyl]phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
Structure and Synthesis
The compound features a sulfanyl group attached to a 4-methoxyphenyl moiety and an imidazole ring, which is instrumental in its biological activity. The synthesis typically involves the reaction of 4-iodoanisole with imidazole under specific conditions, yielding high purity and yield .
Antibacterial Activity
- Mechanism of Action : Imidazole derivatives exhibit antibacterial properties primarily through inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of both the imidazole ring and the sulfanyl group enhances this activity.
-
Case Studies :
- A study reported that similar compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 64 µg/mL .
- Another investigation focused on derivatives with varying substitutions on the phenyl ring, revealing that compounds with electron-donating groups exhibited enhanced antibacterial effects compared to their counterparts .
- Comparative Analysis :
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 0.5 | |
| Similar Imidazole Derivative | E. coli | 1.0 | |
| Benzimidazole Derivative | MRSA | 0.25 |
Antifungal Activity
Research indicates that imidazole derivatives have notable antifungal properties, particularly against Candida species. The mechanism involves interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- A study demonstrated that compounds similar to this compound effectively inhibited fungal growth in vitro, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest:
- Mechanism : Compounds induce apoptosis in cancer cells via activation of caspases and modulation of signaling pathways related to cell survival.
-
Case Studies :
- A study evaluated the antiproliferative effects of related compounds against various cancer cell lines, showing promising results in reducing cell viability at low concentrations .
- Another investigation found that these compounds downregulated pro-inflammatory cytokines while upregulating anti-inflammatory markers in cancer models, indicating a dual role in inflammation and cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-[(4-methoxyphenyl)sulfanyl]benzene derivatives and imidazole precursors. A base (e.g., triethylamine) is typically used to deprotonate imidazole, facilitating the reaction . Key parameters include:
- Temperature : 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons splitting due to sulfanyl group) .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 325.1).
- X-ray Crystallography : For unambiguous structural confirmation, particularly if the compound forms stable crystals .
Q. How does the sulfanyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The sulfanyl (-S-) linker introduces electron-donating effects via resonance, stabilizing adjacent aromatic rings. This enhances nucleophilic substitution reactivity at the imidazole ring. Computational studies (DFT) can quantify charge distribution and frontier molecular orbitals .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antifungal efficacy) for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antifungal susceptibility testing) .
- Structural Impurities : Use LC-MS to detect trace byproducts (e.g., oxidized sulfoxide derivatives) .
- Solubility Effects : Optimize DMSO concentration in cell-based assays to avoid false negatives .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Substituent Modifications : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to alter π-π stacking interactions with biological targets .
- Isosteric Replacements : Substitute the sulfanyl group with sulfonyl (-SO₂-) to modulate lipophilicity and metabolic stability .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against fungal cytochrome P450 targets .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis : The sulfanyl group is susceptible to acidic hydrolysis (pH < 3), forming 4-mercaptophenyl derivatives. Monitor via UV-Vis spectroscopy (λmax shifts from 280 nm to 265 nm) .
- Oxidation : Air exposure may generate sulfoxide byproducts; stabilize with antioxidants (e.g., BHT) during storage .
Q. How can computational modeling predict the compound’s interactions with biological membranes or enzymes?
- Methodological Answer :
- MD Simulations : Use GROMACS to model lipid bilayer penetration (logP ~3.2 suggests moderate permeability) .
- QM/MM Studies : Calculate binding energies for interactions with fungal lanosterol 14α-demethylase (CYP51) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
